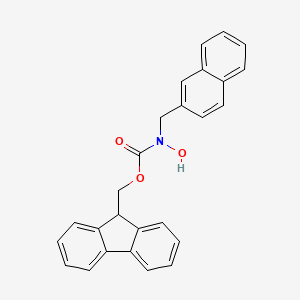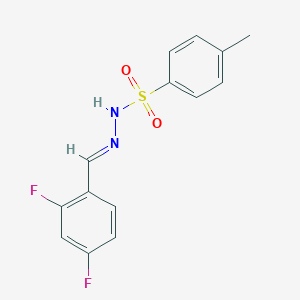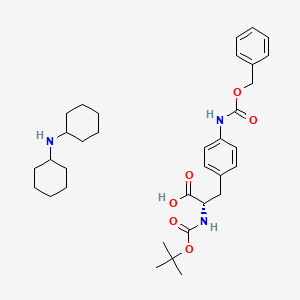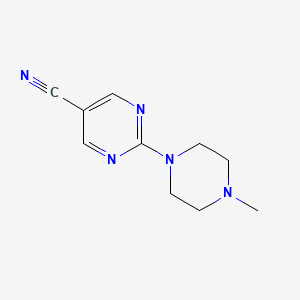
1-Mesitylethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mesitylethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1803586-64-2 . It has a molecular weight of 199.72 . The compound is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C11H17N.ClH/c1-7-5-8 (2)11 (10 (4)12)9 (3)6-7;/h5-6,10H,12H2,1-4H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid compound . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Photodegradation of Amine Drugs
The photodegradation of amine drugs, including 1-Mesitylethan-1-amine hydrochloride, has been studied in the presence of nitrate and humic substances under simulated sunlight. This research provides insights into the environmental fate of these substances and the influence of natural water constituents on their photodegradation processes (Chen et al., 2009).
Genotoxicity Control in Drug Synthesis
Research on controlling genotoxic substances like ethyl chloride and methyl chloride, which are formed during the preparation of amine hydrochloride salts, highlights the importance of managing harmful by-products in pharmaceutical synthesis. This study is particularly relevant for ensuring the safety of drugs containing amines, including this compound (Yang et al., 2009).
HPLC Method Development for Amine Drugs
Developing high-performance liquid chromatography (HPLC) methods for analyzing amine drugs is crucial for quality control. Research on methods like reverse-phase HPLC for mexiletine hydrochloride, a related compound, provides a foundation for similar analytical approaches for this compound (Kaushik & Alexander, 2003).
Antineoplastic Agent Synthesis
Studies on the synthesis of antineoplastic agents, such as the amine hydrochloride derivative 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, reveal the potential therapeutic applications of structurally related compounds, including this compound. These compounds have demonstrated significant activity against various cancer cell lines (Pettit et al., 2003).
Macromolecular Prodrug Carriers
The use of oxidized cellulose as a carrier for amine drugs, explored in research for compounds like phenylpropanolamine hydrochloride, opens avenues for drug delivery system innovation. This research could be relevant for developing novel delivery systems for this compound (Zhu et al., 2001).
Antimicrobial Activity of Derivatives
Research on novel derivatives of benzofuran, which include this compound, shows antimicrobial activity against various microorganisms. Such studies can lead to the development of new antimicrobial agents (Kırılmış et al., 2008).
Catalytic Asymmetric Reduction
Investigations into the catalytic asymmetric reduction of N-H imines, leading to the formation of amine hydrochloride salts, are pivotal in synthesizing enantiomerically pure compounds. This research can be adapted for the synthesis of chiral forms of this compound (Gosselin et al., 2005).
Enantiospecific Drug Analysis
The enantiospecific analysis of pharmaceutical amines using derivatization methods provides valuable techniques for the chiral separation and analysis of compounds like this compound (Desai & Gal, 1993).
Carbon Dioxide Capture Applications
Research on amines and amine hydrochlorides in carbon dioxide capture processes from industrial flue gases is critical for environmental applications. This research is pertinent for exploring the utility of this compound in such processes (Karnwiboon et al., 2019).
Antitumor Drug Research
Studies on the effects of compounds like N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride on bacterial cells provide insights into their potential antitumor properties, which could be relevant for research on this compound (Shimi & Shoukry, 1975).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGENMGPYITQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)
![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)




![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)